

A Comparative Guide to the Mechanisms of Action: GS-462808 versus Ranolazine

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Compound of Interest		
Compound Name:	GS-462808	
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This guide provides an objective comparison of the mechanisms of action of two late sodium current (INa,late) inhibitors: **GS-462808** and the clinically approved antianginal agent, ranolazine. The information presented is supported by experimental data to facilitate a comprehensive understanding of their pharmacological profiles.

Core Mechanism of Action: Inhibition of the Late Sodium Current

Both **GS-462808** and ranolazine exert their primary therapeutic effects by inhibiting the late component of the inward sodium current (INa,late) in cardiomyocytes.[1][2] Under normal physiological conditions, the late sodium current is a small, sustained current that flows during the plateau phase of the cardiac action potential. However, in pathological states such as myocardial ischemia and heart failure, this current can be significantly enhanced.[1]

An augmented INa,late leads to an excessive influx of sodium ions (Na⁺) into the cardiomyocyte. This intracellular Na⁺ overload subsequently promotes the reverse mode of the sodium-calcium exchanger (NCX), resulting in an influx of calcium ions (Ca²⁺) and intracellular Ca²⁺ overload.[1][3] Elevated intracellular Ca²⁺ is detrimental, contributing to increased diastolic wall tension, impaired myocardial relaxation, and the genesis of cardiac arrhythmias.



By inhibiting INa,late, both **GS-462808** and ranolazine mitigate the downstream consequences of Na⁺ and Ca²⁺ overload, leading to improved myocardial function and reduced arrhythmogenic potential.[1][2]

Quantitative Comparison of In Vitro Pharmacology

The following table summarizes the in vitro potency and selectivity of **GS-462808** and ranolazine based on reported half-maximal inhibitory concentrations (IC_{50}) and other pharmacological data.

Parameter	GS-462808	Ranolazine	References
Late Sodium Current (INa,late) Inhibition			
IC50	1.9 μΜ	5.9 - 17 μΜ	[2][3]
Peak Sodium Current (INa,peak) Inhibition			
IC50	>10 μM (10% block at 10 μM)	294 - 430 μΜ	[2][4]
Selectivity (INa,peak / INa,late)	>5.3	~17 - 73	[2][3][4]
Other Ion Channel Targets			
hERG (IKr)	Not extensively reported	IC ₅₀ ≈ 11.5 µM	[5]
L-type Ca ²⁺ Current (ICa,L)	Not extensively reported	IC ₅₀ ≈ 296 μM	[3]
Slow Delayed Rectifier K+ Current (IKs)	Not extensively reported	Weak inhibition	[3]
Nav1.1 Inhibition	~8% block	Data not available	[2]



Signaling Pathway and Experimental Workflow Diagrams

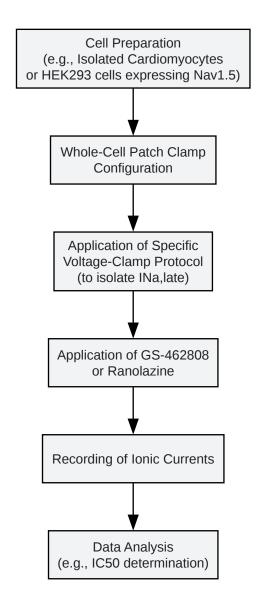
The following diagrams illustrate the key signaling pathways affected by **GS-462808** and ranolazine, as well as a typical experimental workflow for assessing their effects on cardiac ion channels.



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Figure 1. Mechanism of action of **GS-462808** and ranolazine.





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